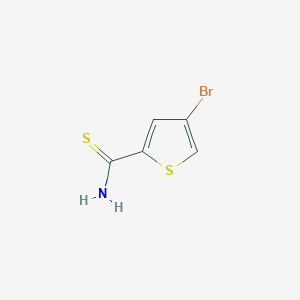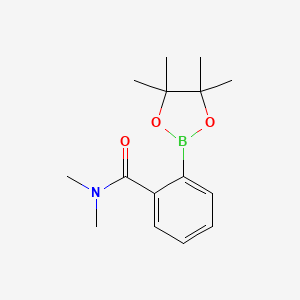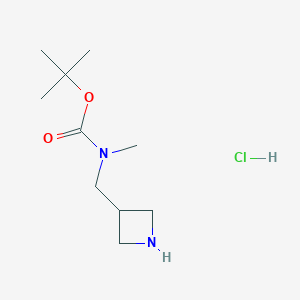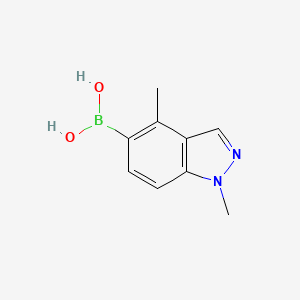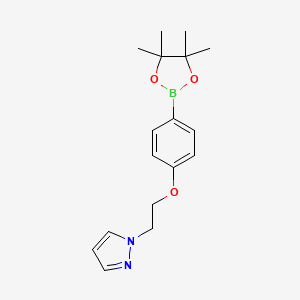
1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This particular compound also contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the boronic ester group. The presence of these groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles and boronic esters are known to participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and boronic esters are commonly used in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring might contribute to its stability, and the boronic ester group could influence its reactivity .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Couplings
This compound is used as a reagent in Suzuki-Miyaura cross-couplings , which are a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers due to its ability to form carbon-carbon bonds .
Ruthenium-Catalyzed Asymmetric Hydrogenation
It serves as a reagent for Ruthenium-catalyzed asymmetric hydrogenation . This process is important for producing chiral molecules with high enantiomeric excess, which are valuable in various fields including pharmaceuticals .
Proteomics Research
The compound is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in this field could be linked to its ability to interact with proteins or influence protein behavior .
Therapeutic Enzyme and Kinase Inhibition
It is involved in the preparation of inhibitors targeting therapeutic enzymes and kinases. These inhibitors can be crucial in treating diseases by modulating the activity of specific enzymes or kinases .
Antileishmanial Activity
Research has indicated that derivatives of this compound show potential as active antileishmanial agents, which could be used against Leishmaniasis, a neglected tropical disease .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in various fields of research, including medicinal chemistry and drug discovery .
Mode of Action
Compounds with similar structures are often used in the synthesis of bioactive molecules, suggesting that they may interact with biological targets to exert their effects .
Biochemical Pathways
Boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the organism .
Result of Action
Boronic acids and their derivatives are known to be involved in various biological activities, suggesting that this compound may have potential applications in medicinal chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-8-15(9-7-14)21-13-12-20-11-5-10-19-20/h5-11H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYXZVARIISSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657361 | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957061-20-0 | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



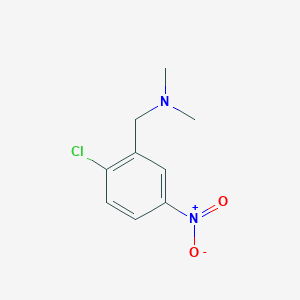

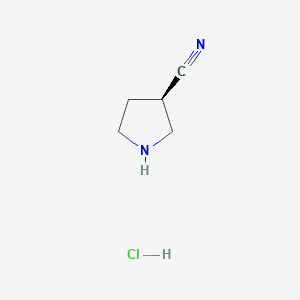
![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)
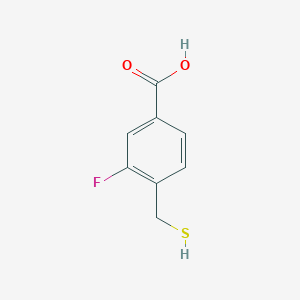
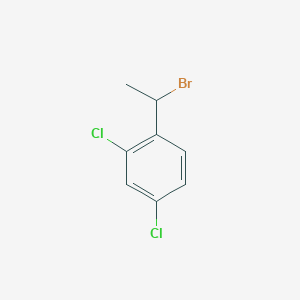
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
